molecular formula C11H9Cl2N3OS B13841196 2-Amino-N-(2,4-dichloro-6-methylphenyl)thiazole-5-carboxamide

2-Amino-N-(2,4-dichloro-6-methylphenyl)thiazole-5-carboxamide

Cat. No.: B13841196
M. Wt: 302.2 g/mol
InChI Key: XWMJOYMTUFJDSR-UHFFFAOYSA-N
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Description

2-Amino-N-(2,4-dichloro-6-methylphenyl)thiazole-5-carboxamide is an organic compound with significant applications in medicinal chemistry. It is a precursor in the synthesis of various bioactive molecules, including protein tyrosine kinase inhibitors and anti-tumor drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2,4-dichloro-6-methylphenyl)thiazole-5-carboxamide typically involves multiple steps. One common method starts with the reaction of benzoyl chloride and 2-chloro-6-methylaniline to form 2-chloro-N-(2-chloro-6-methylphenyl)acetamide. This intermediate is then reacted with thiourea to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar multi-step reactions but are optimized for large-scale synthesis. These methods may include the use of automated reactors and continuous flow processes to enhance yield and purity while reducing production time and costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2,4-dichloro-6-methylphenyl)thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Amino-N-(2,4-dichloro-6-methylphenyl)thiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for bioactive compounds that can modulate biological pathways.

    Medicine: It is involved in the development of drugs, particularly those targeting protein kinases and cancer cells.

    Industry: It is used in the production of pesticides and fungicides

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes, thereby modulating various signaling pathways involved in cell growth, differentiation, and apoptosis. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of protein kinases can lead to reduced tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
  • 2-Amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide
  • 2-Amino-5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazole

Uniqueness

2-Amino-N-(2,4-dichloro-6-methylphenyl)thiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of targeted therapeutics and bioactive molecules .

Properties

Molecular Formula

C11H9Cl2N3OS

Molecular Weight

302.2 g/mol

IUPAC Name

2-amino-N-(2,4-dichloro-6-methylphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H9Cl2N3OS/c1-5-2-6(12)3-7(13)9(5)16-10(17)8-4-15-11(14)18-8/h2-4H,1H3,(H2,14,15)(H,16,17)

InChI Key

XWMJOYMTUFJDSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)N)Cl)Cl

Origin of Product

United States

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